molecular formula C18H14ClFN2O3 B120855 Ethyl loflazepate, (R)- CAS No. 158251-58-2

Ethyl loflazepate, (R)-

Cat. No. B120855
CAS RN: 158251-58-2
M. Wt: 360.8 g/mol
InChI Key: CUCHJCMWNFEYOM-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl loflazepate, (R)- is a chemical compound that belongs to the class of benzodiazepines. It is commonly used as an anxiolytic drug and has been found to be effective in treating anxiety disorders, insomnia, and other related conditions. Ethyl loflazepate, (R)- is a chiral molecule, which means that it has two enantiomers, (R)- and (S)-. In

Mechanism of Action

Ethyl loflazepate, (R)- acts on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, which leads to an increase in the chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in anxiety and sedation.
Biochemical and Physiological Effects:
Ethyl loflazepate, (R)- has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and sedation. It also increases the levels of serotonin and norepinephrine, which are neurotransmitters that are involved in mood regulation and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl loflazepate, (R)- in lab experiments is its well-established mechanism of action. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that it can be difficult to control the dosage and the effects can vary depending on the individual.

Future Directions

There are several future directions for research on Ethyl loflazepate, (R)-. One area of research is to explore its potential for treating other conditions, such as depression and post-traumatic stress disorder. Another area of research is to investigate the long-term effects of Ethyl loflazepate, (R)- on the brain and the body. Additionally, more research is needed to understand the optimal dosage and the potential for tolerance and withdrawal.
Conclusion:
In conclusion, Ethyl loflazepate, (R)- is a chiral benzodiazepine that has been extensively studied for its anxiolytic and sedative effects. Its mechanism of action involves enhancing the binding of GABA to the receptor, which leads to a decrease in neuronal excitability and a reduction in anxiety and sedation. Ethyl loflazepate, (R)- has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of Ethyl loflazepate, (R)- involves the reaction of (R)-2-amino-5-chlorobenzophenone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium ethoxide to obtain Ethyl loflazepate, (R)-. The yield of this synthesis method is around 70%.

Scientific Research Applications

Ethyl loflazepate, (R)- has been extensively studied for its anxiolytic and sedative effects. It has been found to be effective in treating anxiety disorders, such as generalized anxiety disorder, panic disorder, and social anxiety disorder. It has also been used to treat insomnia and other related conditions.

properties

CAS RN

158251-58-2

Molecular Formula

C18H14ClFN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

ethyl (3R)-7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate

InChI

InChI=1S/C18H14ClFN2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23)/t16-/m1/s1

InChI Key

CUCHJCMWNFEYOM-MRXNPFEDSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F

SMILES

CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F

Canonical SMILES

CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F

synonyms

1H-1,4-Benzodiazepine-3-carboxylic acid, 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-, ethyl ester, (R)-

Origin of Product

United States

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